molecular formula C10H11N5O B1232795 (2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol

(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol

Cat. No.: B1232795
M. Wt: 217.23 g/mol
InChI Key: BOCARSGZHMZWCE-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

[(2E)-2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol

InChI

InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13)/b6-2+

InChI Key

BOCARSGZHMZWCE-QHHAFSJGSA-N

SMILES

C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO

Isomeric SMILES

C\1C(/C1=C/N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO

Synonyms

synadenol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of synadenol involves several steps, including the isolation of its derivatives such as 2-methylbutanoate tetraacetate and 2-methylbutanoate pentaacetate . The structure of synadenol is elucidated using single crystal X-ray crystallography, high field NMR experiments, and mass spectrometry .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for synadenol. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions: (2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving synadenol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed: The major products formed from the reactions of synadenol include its esters and derivatives, which are studied for their biological activities and structural properties .

Scientific Research Applications

(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure makes it a valuable compound for studying the mechanisms of action of lathyrane diterpenoids. Additionally, synadenol and its derivatives have shown potential antiviral and anticancer activities .

Comparison with Similar Compounds

Conclusion

(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol is a fascinating compound with a unique structure and potential biological activities Its synthesis, chemical reactions, and scientific research applications make it a valuable subject for further study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol
Reactant of Route 2
(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol

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